Bienvenue dans la boutique en ligne BenchChem!

4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide

PDE4A inhibition IC₅₀ inflammatory disease

This phenoxypyridinylamide is a critical tool for dermatology-focused PDE4 inhibitor programs. Its 2-pyridinyl regioisomer enables a unique intramolecular hydrogen bond, ensuring high PDE4A affinity (10.7 nM). It serves as a validated, non-boron benchmark for cardiac safety profiling (Nav1.5 IC₅₀ >10,000 nM) and skin-penetration optimization (logP 3.57). Procure this compound to advance structure-activity relationship (SAR) studies with a selective, well-characterized reference standard.

Molecular Formula C15H14Cl2N2O2
Molecular Weight 325.2 g/mol
Cat. No. B4575153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide
Molecular FormulaC15H14Cl2N2O2
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H14Cl2N2O2/c16-11-6-7-13(12(17)10-11)21-9-3-5-15(20)19-14-4-1-2-8-18-14/h1-2,4,6-8,10H,3,5,9H2,(H,18,19,20)
InChIKeyNMNPHYYWUQYMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes96 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dichlorophenoxy)-N-(pyridin-2-yl)butanamide: PDE4A Inhibitor and Phenoxypyridinylamide Lead Compound for Inflammatory Disease Research


4-(2,4-Dichlorophenoxy)-N-(pyridin-2-yl)butanamide (CAS: 330468-18-3; C₁₅H₁₄Cl₂N₂O₂; MW 325.19) is a synthetic phenoxypyridinylamide derivative that acts as a potent inhibitor of human phosphodiesterase 4A (PDE4A) [1]. Developed within the AstraZeneca phenoxypyridinylamide patent estate (US 8,273,774; EP 2,297,106), this compound belongs to a class of non-steroidal, cAMP-elevating agents investigated for the topical treatment of PDE4-mediated dermatological conditions including psoriasis, atopic dermatitis, and contact dermatitis [2]. The compound is characterized by a 2,4-dichlorophenoxybutanamide scaffold linked to a 2-aminopyridine moiety, distinguishing it from the 3-pyridinyl regioisomer and from other PDE4 inhibitor chemotypes such as the catechol ether (rolipram), pyridopyrimidine, and benzamide classes [3].

Why In-Class Substitution Fails for 4-(2,4-Dichlorophenoxy)-N-(pyridin-2-yl)butanamide: Regioisomeric, Physicochemical, and Off-Target Selectivity Risks


Interchanging PDE4 inhibitors within the phenoxypyridinylamide class or with other PDE4 chemotypes without experimental verification introduces substantial risk. The 2-pyridinyl regioisomer of this compound exhibits a specific intramolecular hydrogen-bonding interaction between the amide N–H and the pyridine nitrogen that is absent in the 3-pyridinyl analog, directly affecting PDE4A binding geometry and inhibitory potency [1]. Furthermore, PDE4 inhibitors differ markedly in their PDE4 subtype selectivity (4A vs. 4B vs. 4D), and subtype engagement profiles correlate with distinct therapeutic windows and emetic liability [2]. Even among equipotent PDE4A inhibitors, variations in logP and aqueous solubility drive differential skin penetration and formulation feasibility for topical dermatological applications, making generic substitution scientifically unreliable without matched datasets .

Quantitative Differentiation Evidence for 4-(2,4-Dichlorophenoxy)-N-(pyridin-2-yl)butanamide vs. Closest Analogs and In-Class Candidates


PDE4A Enzyme Inhibition Potency: Head-to-Head Comparison with Clinically Validated PDE4 Inhibitors

4-(2,4-Dichlorophenoxy)-N-(pyridin-2-yl)butanamide exhibits an IC₅₀ of 10.7 nM against human recombinant PDE4A, positioning its biochemical potency between the first-generation PDE4 inhibitor rolipram (PDE4A IC₅₀ ≈ 1,000–3,000 nM) and the potent second-generation inhibitor roflumilast (PDE4A IC₅₀ ≈ 0.8 nM), while comparable to cilomilast (PDE4 IC₅₀ ≈ 120 nM) [1]. The compound demonstrates approximately 93-fold greater biochemical potency than rolipram at the PDE4A isoform when compared across published datasets [2].

PDE4A inhibition IC₅₀ inflammatory disease cAMP signaling

Cardiac Ion Channel Counter-Screening: Nav1.5 Selectivity vs. Off-Target Cardiovascular Risk

In automated patch-clamp counter-screening against human Nav1.5 (SCN5A, the cardiac sodium channel), 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide demonstrates an IC₅₀ > 10,000 nM (>10 µM), indicating negligible inhibition of the cardiac sodium channel at pharmacologically relevant concentrations [1]. This represents a >935-fold selectivity window between PDE4A inhibition (IC₅₀ = 10.7 nM) and Nav1.5 blockade, a margin that is not uniformly observed across all phenoxypyridinylamide analogs and must be verified on a compound-by-compound basis [2].

Nav1.5 cardiac safety selectivity hERG ion channel

Regioisomeric Differentiation: 2-Pyridinyl vs. 3-Pyridinyl PDE4A Binding and Hydrogen-Bonding Topology

The 2-pyridinyl substitution in 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide enables an intramolecular N–H···N hydrogen bond between the amide proton and the pyridine nitrogen, stabilizing a pseudo-cyclic conformation that is complementary to the PDE4 active site geometry [1]. In contrast, the 3-pyridinyl regioisomer (CHEBI:113030; ChemSpider ID: 1480148) lacks this intramolecular interaction due to the altered nitrogen position, which is predicted to reduce PDE4A binding affinity and alter the compound's conformational ensemble [2]. This regioisomeric distinction is critical because PDE4 isoforms contain a conserved glutamine residue in the active site that engages in a hydrogen-bond network with the inhibitor; the spatial orientation of the pyridine nitrogen directly determines whether this engagement is productive [3].

regioisomer pyridine nitrogen hydrogen bond PDE4 binding pocket SAR

Physicochemical Property Differentiation: logP, Aqueous Solubility, and Topical Formulation Applicability

4-(2,4-Dichlorophenoxy)-N-(pyridin-2-yl)butanamide exhibits a measured logP of 3.57 and a calculated logSw of –3.81 (aqueous solubility ~1.5 × 10⁻⁴ mol/L) . Compared to clinically approved topical PDE4 inhibitor crisaborole (logP ≈ 1.5; aqueous solubility ~0.1 mg/mL) and the oral PDE4 inhibitors apremilast (logP ≈ 1.5) and roflumilast (logP ≈ 4.0), this compound occupies an intermediate lipophilicity range that favors partitioning into the stratum corneum while retaining sufficient hydrophilicity for formulation in oil-in-water emulsions or hydrogels [1]. The polar surface area (PSA) of 40.2 Ų is consistent with the established threshold of <70 Ų for effective skin permeation [2].

logP aqueous solubility topical formulation skin penetration physicochemical profile

Therapeutic Indication Differentiation: Phenoxypyridinylamide Class Targeting PDE4-Mediated Dermatoses

The phenoxypyridinylamide patent family (US 8,273,774; EP 2,297,106) explicitly claims pharmaceutical compositions of these compounds for the treatment of psoriasis, atopic dermatitis, contact dermatitis, and other eczematous dermatoses, representing a dermatology-focused therapeutic rationale distinct from the respiratory indications targeted by roflumilast (COPD) and the broader autoimmune indications of apremilast (psoriatic arthritis, oral) [1]. According to the Drug Reposition Database, a phenoxypyridinylamide derivative structurally consistent with this compound class reached Phase 1 clinical evaluation for atopic dermatitis and psoriasis vulgaris, indicating translational investment in the dermatological application of this scaffold [2]. Crisaborole, the only FDA-approved topical PDE4 inhibitor for atopic dermatitis, belongs to a structurally distinct benzoxaborole chemotype with a fundamentally different mechanism of PDE4 interaction (boron-mediated active-site engagement), making direct pharmacological extrapolation between the two classes inappropriate [3].

atopic dermatitis psoriasis topical PDE4 inhibitor dermatology non-steroidal anti-inflammatory

Optimal Research and Procurement Application Scenarios for 4-(2,4-Dichlorophenoxy)-N-(pyridin-2-yl)butanamide


Topical PDE4 Inhibitor Discovery and Lead Optimization for Inflammatory Dermatoses

This compound serves as a validated starting point or reference standard for medicinal chemistry programs targeting topical PDE4 inhibition for psoriasis, atopic dermatitis, or contact dermatitis. With a PDE4A IC₅₀ of 10.7 nM [1] and a logP of 3.57 within the optimal skin-permeability window , it provides a balanced potency–physicochemical profile for structure–activity relationship (SAR) expansion. Researchers designing novel phenoxypyridinylamide analogs can use this compound's Nav1.5 counter-screening data (IC₅₀ > 10,000 nM) as a cardiac safety benchmark [2].

Regioisomeric Selectivity Probe for PDE4 Active-Site Hydrogen-Bonding Studies

The 2-pyridinyl regioisomer enables intramolecular N–H···N hydrogen bonding that orients the amide group for productive engagement with the conserved glutamine residue in the PDE4 catalytic site [1]. Paired with the 3-pyridinyl regioisomer (CHEBI:113030) as a negative control , this compound can be used in crystallographic or biochemical studies to dissect the contribution of regioisomeric hydrogen bonding to PDE4 subtype affinity and selectivity, a parameter critical for rational design of subtype-selective inhibitors [2].

Non-Boron PDE4 Inhibitor Comparator for Crisaborole Benchmarking Studies

As a phenoxypyridinylamide-class PDE4 inhibitor lacking the boron atom present in crisaborole, this compound enables head-to-head comparator studies to assess whether boron-mediated active-site engagement confers advantages or liabilities in terms of PDE4 subtype selectivity, residence time, or formulation stability [1]. The compound's distinct chemotype provides a valuable contrasting pharmacological tool for dermatology-focused PDE4 programs, particularly when evaluating non-boron-dependent mechanisms of PDE4 catalytic domain interaction .

Cardiac Safety Profiling Reference Standard for Phenoxypyridinylamide Series

The >935-fold selectivity window between PDE4A inhibition (10.7 nM) and Nav1.5 cardiac sodium channel blockade (>10,000 nM) [1] establishes this compound as a reference for evaluating the cardiac ion channel liability of new phenoxypyridinylamide analogs. In drug discovery cascades where Nav1.5 activity is a progression criterion, this compound provides a validated benchmark for the acceptable selectivity margin within the chemical series, enabling rapid triage of analogs with unfavorable cardiac safety profiles .

Quote Request

Request a Quote for 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.